2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-2-3-9-13-14-10(15-9)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCRQOJMGOGZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675106 | |
| Record name | 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-81-4 | |
| Record name | 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches for 2,5-Disubstituted 1,3,4-Oxadiazoles
Two main synthetic routes dominate the preparation of 2,5-disubstituted 1,3,4-oxadiazoles:
Cyclodehydration Method
This classical method involves the cyclodehydration of diacylhydrazines or acylhydrazides under dehydrating conditions (e.g., phosphorus oxychloride, POCl₃) to yield the 1,3,4-oxadiazole ring. The process typically proceeds as follows:
- Preparation of hydrazide intermediates from the corresponding carboxylic acids.
- Treatment of hydrazides with dehydrating agents to induce ring closure forming the oxadiazole.
- Subsequent substitution reactions (e.g., bromination or alkylation) can introduce the 5-bromopyridin-3-yl and propyl substituents.
One-Pot Synthesis and Functionalization Strategy Using NIITP
A more recent and streamlined approach involves a one-pot, two-stage synthesis starting from carboxylic acids, employing N-isocyaniminotriphenylphosphorane (NIITP) as a key reagent. This method integrates oxadiazole ring formation and arylation in a single sequence, offering significant advantages in step economy and functional group tolerance.
Reaction Overview
- Stage 1: Reaction of the carboxylic acid (e.g., 5-bromopyridine-3-carboxylic acid) with NIITP under optimized conditions (e.g., 80 °C, 3 hours) to form the monosubstituted 1,3,4-oxadiazole intermediate.
- Stage 2: Copper-catalyzed C–H arylation using an aryl iodide (or bromide) to introduce the second substituent (e.g., propyl group or other alkyl/aryl groups).
Optimization Highlights
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | 1,4-Dioxane | Improved conversion at elevated temperatures |
| Temperature | 50 °C to 80 °C | 80 °C gave quantitative conversion (100%) |
| Catalyst | CuI / 1,10-phenanthroline | Optimal at 20 mol% CuI and 40 mol% ligand |
| Base | Cesium carbonate | 1.5 equivalents optimal |
| Reaction Time (Stage 1) | 3 hours | Avoids overnight reaction, efficient synthesis |
| Yield (isolated) | Up to 78% | High yield for 2,5-disubstituted oxadiazoles |
These optimized conditions allowed the direct synthesis of 2,5-disubstituted 1,3,4-oxadiazoles without isolation of intermediates, significantly reducing the synthetic steps.
Specific Preparation of 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole
Based on the above strategies, the preparation can be outlined as follows:
-
- 5-Bromopyridine-3-carboxylic acid (heteroaryl acid)
- Propyl iodide or propyl carboxylic acid as the alkyl source
- NIITP as the oxadiazole-forming reagent
- Copper(I) iodide and 1,10-phenanthroline as catalysts
- Cesium carbonate as base
-
- React 5-bromopyridine-3-carboxylic acid with NIITP in 1,4-dioxane at 80 °C for 3 hours to form the monosubstituted oxadiazole intermediate.
- Add propyl iodide (or equivalent alkyl source), copper(I) iodide catalyst, 1,10-phenanthroline ligand, and cesium carbonate.
- Stir at optimized temperature to promote C–H arylation, yielding the this compound.
- Purify via standard extraction and chromatography.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclodehydration | Hydrazide + POCl₃, reflux 6–24 h | 37–52 | Classical method, moderate yields |
| One-pot Oxadiazole Synthesis | Carboxylic acid + NIITP, 80 °C, 3 h | ~100 (conversion) | Efficient ring formation |
| C–H Arylation | CuI (20 mol%), 1,10-phenanthroline (40 mol%), Cs₂CO₃ (1.5 equiv) | 60–82 | High yields with various aryl/alkyl partners |
| Specific for Target Compound | 5-Bromopyridine-3-carboxylic acid + propyl iodide + NIITP + CuI catalyst system | ~78 | High yield, bromine retained |
Research Findings and Notes
- The one-pot synthesis approach significantly reduces the number of synthetic steps compared to classical methods, improving efficiency and scalability.
- The copper-catalyzed C–H arylation step is highly selective and tolerant of sensitive functional groups such as bromine, enabling further synthetic elaboration.
- The use of NIITP as a reagent is crucial for the rapid and high-yielding formation of the 1,3,4-oxadiazole core.
- Late-stage functionalization of complex molecules and APIs demonstrates the practical utility of this method in medicinal chemistry.
- The method avoids the need to isolate monosubstituted oxadiazole intermediates, simplifying the workflow and reducing purification steps.
Chemical Reactions Analysis
2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Substituent Effects
- Aromatic vs. Alkyl Substituents: The propyl group in the main compound (1187385-81-4) enhances lipophilicity compared to the phenyl group in 1187385-63-2, which may influence membrane permeability in biological systems .
Electronic and Steric Considerations
- Bromine position on the pyridine (5-bromo in 1187385-81-4 vs. 3-bromo in phenyl derivatives) alters electronic distribution, affecting reactivity in cross-coupling reactions .
- The bulkier naphthalene group in 1451392-97-4 may sterically hinder interactions in catalytic or binding environments compared to smaller substituents .
Commercial Availability
- The main compound (1187385-81-4) is readily available in gram quantities (1g–25g) at 95% purity .
- 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole (957065-95-1) and 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole (1187385-63-2) are listed in supplier catalogs, though purity and packaging details are unspecified .
- 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole (1451392-97-4) is marked as discontinued, limiting accessibility .
Notes
- Purity and availability data are inconsistent across compounds; the main compound (1187385-81-4) remains the most accessible .
- Structural variations significantly impact molecular properties, necessitating tailored synthesis or application strategies.
- Further experimental studies (e.g., crystallography via SHELX or solubility assays) are required to validate theoretical predictions.
Biological Activity
2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H10BrN3O
- Molecular Weight : 268.1 g/mol
- CAS Number : 1187385-81-4
The compound features a brominated pyridine moiety and an oxadiazole ring, which are known for their biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit potent anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound displays significant cytotoxic effects against various cancer cell lines. The median inhibitory concentration (IC50) values reported for similar oxadiazole derivatives range from 7 to 49.7 µM, indicating a promising profile for further development as an anticancer agent .
Case Study: HeLa Cell Line
A study focused on the HeLa cervical carcinoma cell line demonstrated that oxadiazole derivatives can induce apoptosis through mitochondrial pathways. Specifically, treatment with derivatives led to:
- Increased Apoptotic Cells : A dose-dependent increase in early and late apoptotic cells was observed.
- Caspase Activation : Enhanced activity of executioner caspases (caspase-3/7) was noted, confirming the mechanism of action .
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds within this class have been tested against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to excellent activity | |
| Escherichia coli | Effective against Gram-negative strains | |
| Candida albicans | Antifungal properties |
The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies have shown good binding affinities of these compounds to key bacterial enzymes .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives have also been investigated for:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties linked to the modulation of inflammatory cytokines.
- Analgesic Activity : Certain derivatives have shown promise in pain relief models.
- Antidiabetic Effects : Research indicates that some oxadiazoles may influence glucose metabolism positively.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for characterizing 2-(5-bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole, and how should data be interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and connectivity. For example, the bromopyridinyl group exhibits distinct aromatic proton splitting patterns, while the propyl chain shows characteristic triplet/multiplet signals in the δ 0.8–1.6 ppm range. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (268.114 g/mol) via the [M+H]⁺ or [M]⁺ peak. Infrared (IR) spectroscopy identifies the oxadiazole ring (C=N stretch ~1600 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. What synthetic routes are reported for 1,3,4-oxadiazole derivatives, and how can they be adapted for this compound?
- Answer : The most common method involves cyclization of diacylhydrazides using dehydrating agents like POCl₃ or PCl₅. For 5-propyl substitution, propionic acid hydrazide can react with 5-bromopyridine-3-carboxylic acid to form the intermediate diacylhydrazide, followed by cyclization. Alternative routes include oxidative cyclization of thiosemicarbazides with iodine/H₂O₂. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How can X-ray crystallography resolve the solid-state structure of this compound, and what challenges arise?
- Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is ideal. For monoclinic systems (e.g., space group P2₁/c), refinement via SHELXL-2018 ensures accuracy. Challenges include crystal twinning (mitigated using TWINABS) and weak diffraction due to heavy bromine atoms. Key parameters to report: unit cell dimensions (a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°), Z = 4, and R-factor (<0.05) .
Advanced Research Questions
Q. How do noncovalent interactions (e.g., CH⋯N, CH⋯π) influence the supramolecular assembly of this compound?
- Answer : CH⋯N interactions between the oxadiazole’s nitrogen and aromatic C-H groups stabilize layered packing, while CH⋯π interactions (e.g., propyl chain with pyridinyl ring) contribute to 3D frameworks. Hirshfeld surface analysis (CrystalExplorer) quantifies these interactions, with dₙₒᵣₘ values <2.8 Å indicating significance. Such insights guide crystal engineering for enhanced thermal stability or solubility .
Q. What computational strategies predict electronic properties relevant to biological activity?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates charge-transfer potential. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (oxadiazole ring) for drug-target interactions. Molecular docking (AutoDock Vina) against Src kinase (PDB: 2SRC) evaluates binding affinity, with ΔG values <−7 kcal/mol suggesting inhibitory potential .
Q. How can contradictory bioactivity data for 1,3,4-oxadiazole derivatives be resolved?
- Answer : Discrepancies in IC₅₀ values (e.g., anti-cancer vs. antifungal studies) may stem from assay conditions (cell line specificity, incubation time). Orthogonal assays (MTT, apoptosis markers) and structural analogs (varying substituents at C2/C5) clarify structure-activity relationships. Meta-analysis of published data (e.g., EC50 ranges for Src inhibition: 0.5–15 μM) identifies outliers for experimental replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
